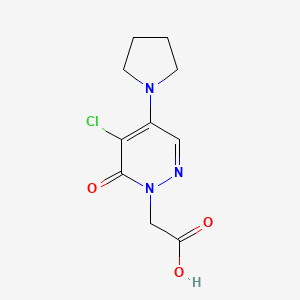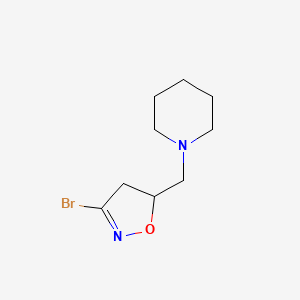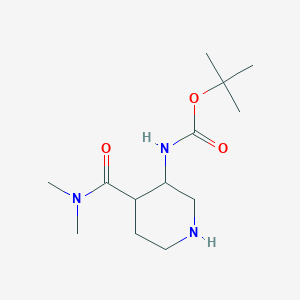
tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C13H26N2O3 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the following steps:
Starting Materials: tert-Butyl carbamate and 4-(dimethylcarbamoyl)piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The tert-butyl carbamate is added to the piperidine derivative under an inert atmosphere, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various piperidine derivatives.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler derivative used in similar applications.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another piperidine derivative with different substituents.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: A related compound with a different piperidine substitution pattern.
Uniqueness: tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H25N3O3 |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
tert-butyl N-[4-(dimethylcarbamoyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-8-14-7-6-9(10)11(17)16(4)5/h9-10,14H,6-8H2,1-5H3,(H,15,18) |
Clé InChI |
SVPZAFDSPURKHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCCC1C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



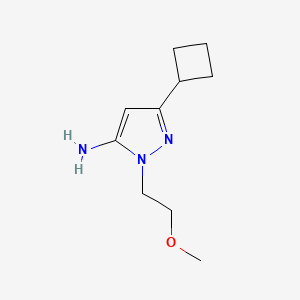
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)
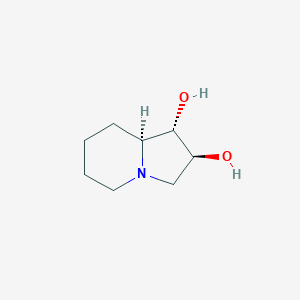


![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)

